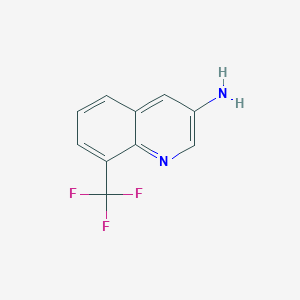
8-(Trifluoromethyl)quinolin-3-amine
Overview
Description
8-(Trifluoromethyl)quinolin-3-amine (8-TFMQ) is an amine compound that has been widely studied for its potential applications in scientific research. 8-TFMQ is an aromatic compound with a trifluoromethyl group attached to the quinoline ring, which gives it strong fluorescence properties. Due to its unique structure, 8-TFMQ has been used in a wide range of research applications, including fluorescence imaging, fluorescence sensing, and drug delivery.
Scientific Research Applications
Synthesis and Functionalization
Fluorinated quinolines, such as 8-(Trifluoromethyl)quinolin-3-amine, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also being explored .
Biological Activity
Fluorinated quinolines exhibit remarkable biological activity. Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds . For example, fluoroquinolones, which are fluorinated quinolines, exhibit a broad spectrum of antibacterial activity .
Drug Discovery
The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Fluorinated quinolines, such as 8-(Trifluoromethyl)quinolin-3-amine, could potentially be used in the development of new antimalarial drugs.
Antineoplastic Activity
Some fluorinated quinolines have shown potential as antineoplastic drugs. For example, the antineoplastic drug Brequinar® and its analogs have proven to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
Heart Disease Treatment
Flosequinan, a fluorinated quinoline, is one of the drugs of the new generation for treatment of heart diseases . It’s possible that 8-(Trifluoromethyl)quinolin-3-amine could be used in similar applications.
Agriculture
A number of fluorinated quinolines have found application in agriculture . Given its chemical properties, 8-(Trifluoromethyl)quinolin-3-amine could potentially be used in this field as well.
Components for Liquid Crystals
Fluorinated quinolines are also used as components for liquid crystals . The unique properties of 8-(Trifluoromethyl)quinolin-3-amine could make it suitable for this application.
Anti-proliferative Activity
In a recent study, a compound similar to 8-(Trifluoromethyl)quinolin-3-amine showed high anti-proliferative activity against certain types of cells . This suggests that 8-(Trifluoromethyl)quinolin-3-amine could potentially be used in research related to cell proliferation.
properties
IUPAC Name |
8-(trifluoromethyl)quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUHKAEGCPBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627509 | |
| Record name | 8-(Trifluoromethyl)quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinolin-3-amine | |
CAS RN |
347146-22-9 | |
| Record name | 8-(Trifluoromethyl)-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




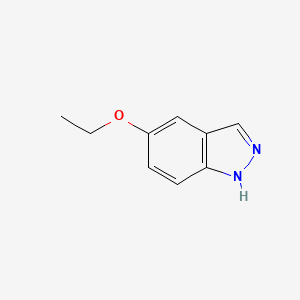



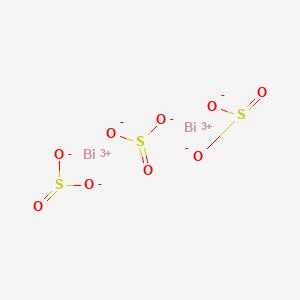

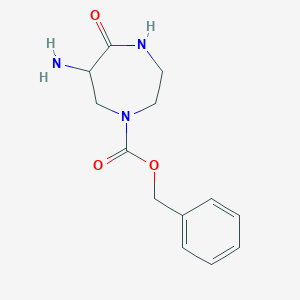
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)

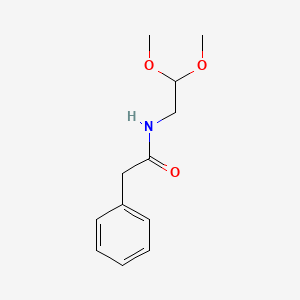
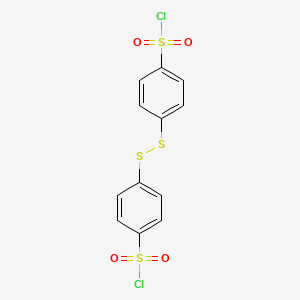
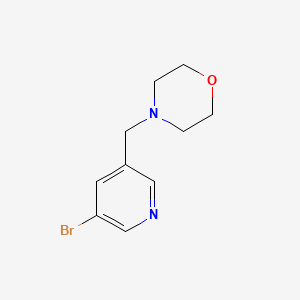
![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)